molecular formula C21H29FN4O4 B12172570 C21H29FN4O4

C21H29FN4O4

Cat. No.: B12172570
M. Wt: 420.5 g/mol
InChI Key: MZDXDRJZXKJMGV-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that features a variety of functional groups, including a fluoro-substituted quinazoline ring, a piperidine ring, and a tert-butyl carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl({1-[2-(7-fluoro-3-methyl-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)ethyl]piperidin-4-yl})carbamic acid involves multiple steps, typically starting with the preparation of the quinazoline core. The fluoro-substituted quinazoline can be synthesized through a series of reactions, including nitration, reduction, and cyclization. The piperidine ring is then introduced through a nucleophilic substitution reaction, followed by the addition of the tert-butyl carbamate group under basic conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and the development of greener reaction conditions .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl({1-[2-(7-fluoro-3-methyl-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)ethyl]piperidin-4-yl})carbamic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions could produce a variety of fluoroquinazoline analogs .

Scientific Research Applications

Tert-butyl({1-[2-(7-fluoro-3-methyl-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)ethyl]piperidin-4-yl})carbamic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of Tert-butyl({1-[2-(7-fluoro-3-methyl-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)ethyl]piperidin-4-yl})carbamic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, inhibiting their activity or modulating their function. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer or the modulation of neurotransmitter levels in neurological disorders .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other fluoroquinazoline derivatives and piperidine-containing molecules. Examples include:

  • 7-Fluoro-3-methylquinazoline
  • Piperidin-4-yl carbamates
  • Fluoroquinolones

Uniqueness

What sets Tert-butyl({1-[2-(7-fluoro-3-methyl-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)ethyl]piperidin-4-yl})carbamic acid apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C21H29FN4O4

Molecular Weight

420.5 g/mol

IUPAC Name

methyl 2-[1-[2-[[4-(4-fluorophenyl)piperazine-1-carbonyl]amino]acetyl]piperidin-4-yl]acetate

InChI

InChI=1S/C21H29FN4O4/c1-30-20(28)14-16-6-8-25(9-7-16)19(27)15-23-21(29)26-12-10-24(11-13-26)18-4-2-17(22)3-5-18/h2-5,16H,6-15H2,1H3,(H,23,29)

InChI Key

MZDXDRJZXKJMGV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1CCN(CC1)C(=O)CNC(=O)N2CCN(CC2)C3=CC=C(C=C3)F

Origin of Product

United States

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